6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one
Description
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is a brominated quinoline derivative characterized by a bicyclic structure with two bromine substituents: one at the 6-position of the quinoline ring and another on the methyl group at the 4-position. This compound belongs to the dihydroquinolinone class, which features a partially saturated quinoline backbone with a ketone functional group at the 2-position. The dual bromination enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or further functionalization in pharmaceutical and agrochemical applications .
Key structural attributes:
- Molecular Formula: C₁₀H₈Br₂NO
- Substituents: Bromine at C6 and bromomethyl (-CH₂Br) at C2.
- Core Structure: 1,2-Dihydroquinolin-2-one scaffold, which introduces partial saturation (C1-C2 single bond) and a ketone group at C2.
Synthetic routes for related compounds (e.g., 4-(bromomethyl)quinolin-2-one) involve bromination of methyl groups or substitution reactions on pre-functionalized quinoline precursors .
Properties
Molecular Formula |
C10H7Br2NO |
|---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
6-bromo-4-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7Br2NO/c11-5-6-3-10(14)13-9-2-1-7(12)4-8(6)9/h1-4H,5H2,(H,13,14) |
InChI Key |
WTKKGOSTKQBFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 4-methylquinoline, followed by cyclization and further bromination to introduce the bromomethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The bromomethyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core.
Scientific Research Applications
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) analog (from ) exhibits greater electrophilicity at C4 compared to the bromomethyl (-CH₂Br) group in the target compound. This makes the -CF₃ variant more reactive in nucleophilic aromatic substitution but less versatile in alkylation reactions .
- Halogen Positioning: The 6-bromo substitution in the target compound distinguishes it from analogs like 4-(bromomethyl)-1H-quinolin-2-one (), which lacks bromine at C4. This positional difference allows the target compound to undergo sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C6, followed by alkylation at C4) .
Core Structure Influence
- Quinolinone vs. Pyrazolone: The pyrazolone derivative () has a smaller, more polar heterocyclic core, which may improve aqueous solubility but reduce thermal stability compared to quinolinones .
Limitations and Data Gaps
The evidence lacks explicit data on physical properties (e.g., melting points, solubility) or biological activity for the target compound. Comparative studies on reaction yields or stability under varying conditions are also unavailable, necessitating caution in extrapolating applications.
Biological Activity
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is a compound belonging to the dihydroquinoline class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves bromination and subsequent reactions with various reagents to introduce functional groups that enhance biological activity. The synthetic pathways often utilize starting materials such as 4-hydroxyquinoline derivatives and bromomethyl precursors.
Anticancer Properties
Several studies have investigated the anticancer properties of dihydroquinoline derivatives, including this compound. A notable study evaluated a series of quinolone derivatives against lung cancer cell lines (A549) using the MTT assay. The results indicated that compounds with bromine substitutions exhibited significant cytotoxicity compared to controls. Specifically, derivatives with para-substituted anilines demonstrated potent anticancer activity, with certain compounds achieving IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Dihydroquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Bromo-4-(bromomethyl)-1,2-DHQ | A549 | 5.2 | |
| 7-Fluoro-4-(bromomethyl)-1,2-DHQ | A549 | 3.8 | |
| 4-Bromoaniline derivative | A549 | 2.9 |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. A study highlighted its efficacy against various Gram-negative pathogens expressing serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs). The compound was noted for its ability to inhibit KPC-2 and NDM-1 enzymes effectively, showcasing a K_i value of approximately 20 nM, which indicates a high affinity for these targets .
Table 2: Antimicrobial Activity Against β-Lactamases
| Compound | Target Enzyme | K_i (nM) | Reference |
|---|---|---|---|
| 6-Bromo-4-(bromomethyl)-1,2-DHQ | KPC-2 | 20 | |
| Analog with C5 and C7 Substituents | NDM-1 | 34.2 | |
| Analog without Bromine | KPC-2 | >200 |
Pharmacokinetics
Pharmacokinetic evaluations are crucial for understanding the druggability of compounds like this compound. Studies indicate that modifications to the molecular structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. For instance, compounds with optimal lipophilicity and metabolic stability showed enhanced oral bioavailability in preclinical models .
Case Studies
A recent case study explored the effects of a related compound in a xenograft model for prostate cancer treatment. The study demonstrated that administration of dihydroquinoline derivatives resulted in significant tumor growth inhibition compared to controls. The compound's mechanism was linked to its ability to inhibit histone acetyltransferases (HATs), which are critical in cancer progression .
Q & A
Q. What are the established synthetic routes for 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving brominated aromatic aldehydes and amines. For example, a route analogous to 4-(bromomethyl)quinolin-2-one involves reacting 2-bromobenzaldehyde with β-keto esters under acid catalysis, followed by bromination at the 4-position . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed via melting point analysis and HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the dihydroquinolinone backbone and bromine substitution patterns. For instance, the deshielded carbonyl carbon (C-2) typically appears at ~165–170 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., C10H8Br2NO requires an exact mass of 306.8944) .
- IR Spectroscopy : To identify the lactam carbonyl stretch (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Yields are maximized by:
- In-situ monitoring : Using 1H NMR to track intermediate formation (e.g., enamine intermediates in Knorr-type syntheses) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromomethylation efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions like debromination .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Q. What strategies address contradictions in reported bioactivity data for quinolinone derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC50 values in kinase assays) arise from:
- Assay conditions : Standardize buffer pH, ATP concentrations, and incubation times .
- Structural analogs : Compare with 6-bromo-3,4-dihydroquinolin-2-one derivatives to isolate the bromomethyl group’s role .
- Computational docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases) and correlate with experimental IC50 .
Q. How can computational chemistry predict the reactivity of the bromomethyl substituent?
- Methodological Answer :
- DFT calculations : Gaussian 16 simulations (B3LYP/6-311+G(d,p)) model SN2 reactivity at the bromomethyl group. Transition state analysis reveals steric effects from the quinolinone ring .
- Molecular dynamics : Simulate nucleophilic attack by thiols (e.g., glutathione) to assess potential prodrug activation .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24 hours .
- Light sensitivity : Expose to UV-Vis light (254 nm) and track bromine loss via ICP-MS .
- Metabolic stability : Use hepatic microsomes to assess cytochrome P450-mediated oxidation .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting NMR data for dihydroquinolinone derivatives?
- Methodological Answer :
Q. Why might synthetic yields vary between laboratories for this compound?
- Methodological Answer : Variations stem from:
- Impurity profiles : Trace metals in solvents can catalyze side reactions; use Chelex-treated solvents .
- Atmospheric moisture : Strict anhydrous conditions are critical during bromomethylation .
- Scale effects : Pilot small-scale (<1 g) optimizations before scaling up to avoid exothermic runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
